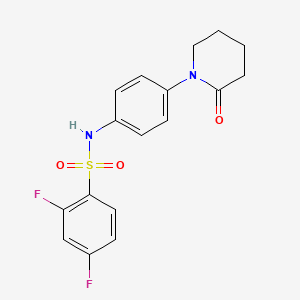

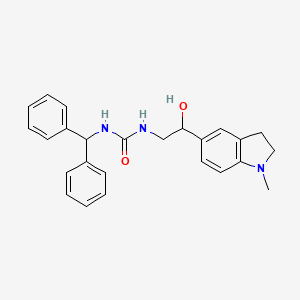

![molecular formula C24H22N4O5 B2553191 methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941938-50-7](/img/structure/B2553191.png)

methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate" is a complex organic molecule that likely possesses a pyrazole core, a common feature in many pharmacologically active compounds. The structure suggests the presence of multiple functional groups, including an ester, an amide, and an ether, which could contribute to its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through a cyclocondensation reaction, as seen in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, which was achieved via a 3+2 annulation method . Similarly, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in a two-step process . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques would be essential in determining the precise structure of the target compound, including the confirmation of its stereochemistry and the identification of any intramolecular interactions, such as hydrogen bonds or π-π stacking.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was studied to understand the influence of different substituents on the mechanism of anodic oxidation . The target compound's reactivity could be influenced by its ethoxy and acetamido substituents, which may affect its reduction and oxidation behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. Polarographic studies of similar compounds have shown that the reduction occurs in multiple steps, which are diffusion-controlled and vary with the species' protonation state . The target compound's solubility, melting point, and stability could be predicted based on its structural similarity to other pyrazole derivatives.

科学的研究の応用

Synthesis and Biological Activities

Tubulin Polymerization Inhibitors

A study by Minegishi et al. (2015) describes the synthesis of indenopyrazoles, which showed promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. These compounds did not exhibit antimicrobial or antimalarial activities, highlighting their specificity for cancer cell growth inhibition (Minegishi et al., 2015).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. The study concluded that both ligands and their complexes displayed significant antioxidant properties, suggesting potential applications in protecting against oxidative stress-related damages (Chkirate et al., 2019).

Heterocyclic Synthesis

Selič et al. (1997) discussed the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. This research highlights the compound's utility in synthesizing heterocyclic systems, which are fundamental structures in many biologically active molecules (Selič et al., 1997).

Applications in Medicinal Chemistry

- Antihyperglycemic Agents: Kees et al. (1996) reported on the synthesis and structure-activity relationship studies of pyrazoles and pyrazolones, demonstrating potent antihyperglycemic effects in diabetic models. This indicates the potential of similar compounds in treating diabetes through mechanisms like selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

特性

IUPAC Name |

methyl 4-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-3-33-19-10-6-16(7-11-19)20-14-21-23(30)27(12-13-28(21)26-20)15-22(29)25-18-8-4-17(5-9-18)24(31)32-2/h4-14H,3,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLAQHYKNDGGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)

![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)

![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)

![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)